molecular formula C9H7ClN2 B599472 6-Chloroisoquinolin-1-amine CAS No. 102200-00-0

6-Chloroisoquinolin-1-amine

Cat. No.: B599472
CAS No.: 102200-00-0
M. Wt: 178.619
InChI Key: XTKBXXNAQGTFDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-1-amine typically involves the chlorination of isoquinoline followed by amination. One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) to form 6-chloroisoquinoline, which is then treated with ammonia or an amine source to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloroisoquinolin-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloroisoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoisoquinolin-1-amine
  • 6-Fluoroisoquinolin-1-amine
  • 6-Methoxyisoquinolin-1-amine

Uniqueness

6-Chloroisoquinolin-1-amine is unique due to its specific chlorine substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

6-chloroisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBXXNAQGTFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697436
Record name 6-Chloroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102200-00-0
Record name 6-Chloroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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